Cas no 1935214-80-4 (tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate)

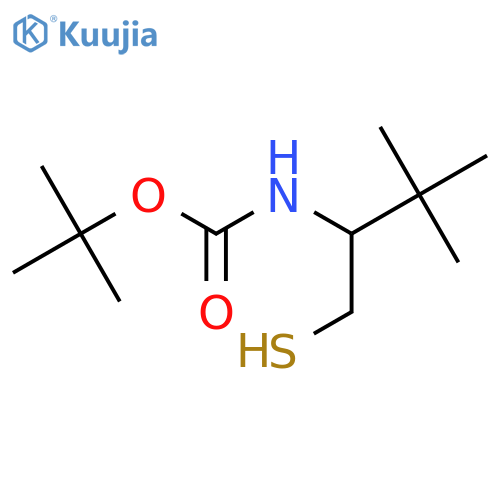

1935214-80-4 structure

商品名:tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate

- 1935214-80-4

- EN300-1876597

- SCHEMBL23855049

-

- インチ: 1S/C11H23NO2S/c1-10(2,3)8(7-15)12-9(13)14-11(4,5)6/h8,15H,7H2,1-6H3,(H,12,13)

- InChIKey: ULEBBBWQCJYICU-UHFFFAOYSA-N

- ほほえんだ: SCC(C(C)(C)C)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 233.14495015g/mol

- どういたいしつりょう: 233.14495015g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 39.3Ų

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1876597-0.05g |

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |

1935214-80-4 | 0.05g |

$744.0 | 2023-09-18 | ||

| Enamine | EN300-1876597-0.5g |

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |

1935214-80-4 | 0.5g |

$849.0 | 2023-09-18 | ||

| Enamine | EN300-1876597-5.0g |

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |

1935214-80-4 | 5g |

$2566.0 | 2023-05-23 | ||

| Enamine | EN300-1876597-0.25g |

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |

1935214-80-4 | 0.25g |

$814.0 | 2023-09-18 | ||

| Enamine | EN300-1876597-2.5g |

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |

1935214-80-4 | 2.5g |

$1735.0 | 2023-09-18 | ||

| Enamine | EN300-1876597-5g |

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |

1935214-80-4 | 5g |

$2566.0 | 2023-09-18 | ||

| Enamine | EN300-1876597-10.0g |

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |

1935214-80-4 | 10g |

$3807.0 | 2023-05-23 | ||

| Enamine | EN300-1876597-0.1g |

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |

1935214-80-4 | 0.1g |

$779.0 | 2023-09-18 | ||

| Enamine | EN300-1876597-1.0g |

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |

1935214-80-4 | 1g |

$884.0 | 2023-05-23 | ||

| Enamine | EN300-1876597-10g |

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |

1935214-80-4 | 10g |

$3807.0 | 2023-09-18 |

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

1935214-80-4 (tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量